Aniline; butanal

Description

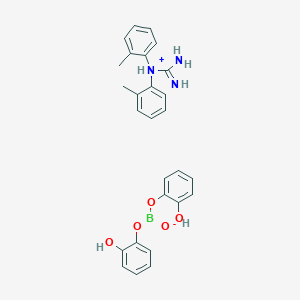

Structure

2D Structure

Properties

IUPAC Name |

bis(2-hydroxyphenoxy)borinate;carbamimidoyl-bis(2-methylphenyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3.C12H10BO5/c1-11-7-3-5-9-13(11)18(15(16)17)14-10-6-4-8-12(14)2;14-9-5-1-3-7-11(9)17-13(16)18-12-8-4-2-6-10(12)15/h3-10H,1-2H3,(H3,16,17);1-8,14-15H/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQDEOGKJWZKBI-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B([O-])(OC1=CC=CC=C1O)OC2=CC=CC=C2O.CC1=CC=CC=C1[NH+](C2=CC=CC=C2C)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28BN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16971-82-7 | |

| Record name | Borate(1-), bis[1,2-benzenediolato(2-)-.kappa.O1,.kappa.O2]-, (T-4)-, hydrogen, compd. with N,N'-bis(2-methylphenyl)guanidine (1:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrogen bis[benzene-o-diolato(2-)-O,O']borate(1-), compound with N,N'-di-o-tolylguanidine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Trajectories and Foundational Contributions of Aniline in Organic Synthesis

Aniline (B41778), a primary aromatic amine, has a rich history intertwined with the birth of the modern chemical industry. e-bookshelf.de Its journey from a laboratory curiosity to an industrial behemoth began in the early 19th century. In 1826, Otto Unverdorben first isolated it through the destructive distillation of indigo (B80030), naming it "Crystallin". wikipedia.orgresearchgate.net It was later obtained from coal tar by Friedlieb Runge in 1834, who named it "kyanol". wikipedia.org The name "aniline" was coined in 1840 by Carl Julius Fritzsche after he treated indigo with caustic potash, referencing the indigo-yielding plant Indigofera anil. wikipedia.orgmdpi.com A crucial breakthrough came in 1842 when Nikolay Zinin developed a method for its synthesis by reducing nitrobenzene (B124822), a process that laid the groundwork for large-scale production. wikipedia.orgmdpi.com

The pivotal moment for aniline arrived in 1856 when William Henry Perkin, a student of August Wilhelm von Hofmann, accidentally synthesized the first synthetic dye, mauveine, during an attempt to synthesize quinine. wikipedia.orgbritannica.commcgill.ca This discovery was revolutionary, launching the synthetic dye industry. mcgill.ca Perkin's success spurred the creation of other aniline-based dyes like fuchsin, safranin, and induline. wikipedia.org The demand for aniline skyrocketed, met by the industrial-scale Béchamp reduction, a method using iron and acid to reduce nitrobenzene, which enabled mass production "by the ton". wikipedia.org This industrialization of aniline chemistry was particularly capitalized upon in Germany, leading to the foundation of companies like BASF (Badische Anilin- & Sodafabrik), which initially built its enterprise on aniline dyes. mdpi.commcgill.ca

Beyond dyes, aniline's contributions extended to medicine and materials science. In the late 19th century, aniline derivatives such as acetanilide (B955) and phenacetin (B1679774) were developed as analgesic drugs. wikipedia.org Paul Ehrlich's work with the aniline dye methylene (B1212753) blue led to its use as an antimalarial drug and formed the basis of his "magic bullet" concept, a cornerstone of chemotherapy. wikipedia.orgmcgill.ca This line of research eventually led to the development of Salvarsan, the first effective chemotherapeutic agent for syphilis, and later, the revolutionary sulfa drugs. wikipedia.orgmcgill.calibretexts.org Today, aniline remains a critical intermediate in the production of pharmaceuticals, agrochemicals, antioxidants, polymers like polyurethanes, and rubber. mcgill.caresearchgate.net

| Timeline of Key Events in Aniline's History | |

| Year | Contribution |

| 1826 | Otto Unverdorben first isolates aniline from indigo. wikipedia.orgresearchgate.net |

| 1834 | Friedlieb Runge obtains aniline from coal tar. wikipedia.org |

| 1840 | Carl Julius Fritzsche synthesizes aniline and coins the name. wikipedia.orgmdpi.com |

| 1842 | Nikolay Zinin develops the synthesis from nitrobenzene. wikipedia.orgmdpi.com |

| 1856 | William Henry Perkin discovers the first synthetic dye, mauveine. wikipedia.orgbritannica.com |

| 1865 | BASF is founded, building on the aniline dye industry. mdpi.com |

| Late 19th C. | Aniline derivatives are developed as analgesics and antimalarials. wikipedia.org |

Evolution of Research Perspectives on Butanal As a Synthetic Building Block

Butanal, commonly known as butyraldehyde (B50154), is a four-carbon aldehyde with the chemical formula CH₃(CH₂)₂CHO. chemcess.com While it occurs naturally in trace amounts, its significance lies in its role as a highly reactive and versatile intermediate in the chemical industry. chemcess.com The global production of butanal is substantial, with its primary application being a building block for a wide range of other chemicals. chemcess.commarketsandmarkets.com

The commercial production of butanal is dominated by the hydroformylation (or oxo) process, where propene reacts with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a metal catalyst. chemcess.com This process, first discovered by Otto Roelen in 1938, generates aldehydes with one more carbon atom than the starting olefin. chemcess.com While older methods like the dimerization of acetaldehyde (B116499) are no longer commercially used, the hydroformylation route remains the industry standard. chemcess.com

Butanal's reactivity is characteristic of saturated aliphatic aldehydes, making it a valuable precursor in organic synthesis. chemcess.com Key transformations include:

Hydrogenation to produce n-butanol, a crucial solvent and intermediate, and a potential biofuel. chemcess.comnih.gov

Oxidation to form butyric acid. chemcess.com

Aldol (B89426) Condensation , often with itself or other aldehydes, to create larger molecules. A significant application is the self-condensation of butanal followed by hydrogenation to produce 2-ethylhexanol, a primary component in the manufacture of plasticizers. marketsandmarkets.com

Reductive Amination to yield various amines. chemcess.com

Research perspectives on butanal have evolved to harness its potential in creating complex and high-value chemicals. It is a key player in the Guerbet reaction, a process for converting simple alcohols into larger, branched alcohols. researchgate.net For instance, bio-derived ethanol (B145695) can be converted to 1-butanol (B46404), which can then be further upgraded to valuable unsaturated compounds, carbonyls, and aromatics. nih.govresearchgate.net This positions butanal at a critical juncture in strategies aimed at producing commodity chemicals and biofuels from renewable resources. researchgate.net The ability to use butanal as a foundational C4 block allows for the systematic construction of more complex molecular architectures, solidifying its status as an indispensable tool in both industrial and academic synthetic chemistry. diva-portal.orghilarispublisher.com

| Key Reactions and Products of Butanal | |

| Reaction Type | Primary Product(s) |

| Hydrogenation | n-Butanol chemcess.com |

| Oxidation | Butyric Acid chemcess.com |

| Aldol Condensation | 2-Ethylhexanol (via intermediate) marketsandmarkets.com |

| Reductive Amination | Butylamines chemcess.com |

| Tishchenko Reaction | Butyl butyrate (B1204436) chemcess.com |

Conceptual Frameworks for Intermolecular Interactions and Reactivity Between Aniline and Butanal Species

Aniline-Centric Synthetic Strategies

Catalytic Hydrogenation Routes for Aniline Synthesis

The industrial production of aniline is predominantly achieved through the catalytic hydrogenation of nitrobenzene (B124822). mdpi.combcrec.id This highly exothermic reaction (ΔH = -544 kJ/mol at 200 °C) is conducted in either the vapor phase or the liquid phase. chemcess.com A variety of transition metals, including palladium, platinum, nickel, copper, ruthenium, and gold, have been shown to be effective catalysts for this transformation. lboro.ac.uk

Vapor-phase hydrogenation is often carried out in fixed-bed or fluidized-bed reactors. chemcess.com For instance, the Lonza process utilizes a fixed-bed catalyst of copper on pumice. chemcess.com Liquid-phase hydrogenation, on the other hand, offers benefits such as fewer by-products, high selectivity, and lower energy consumption. mdpi.com These processes typically operate at temperatures between 90 to 200 °C and pressures of 100 to 600 kPa, often achieving near-complete conversion of nitrobenzene with aniline yields of 98 to 99%. chemcess.com Palladium-based catalysts are frequently reported for their high activity and selectivity in nitrobenzene hydrogenation. acs.org

Recent research has focused on developing more efficient and sustainable catalytic systems. This includes the use of photocatalysis, which allows for high conversion of nitrobenzene to aniline at room temperature and low pressure, aligning with green chemistry principles. nih.govfrontiersin.org For example, a CeO₂-TiO₂ nanocomposite has demonstrated a 98.0% nitrobenzene conversion and selectivity to aniline under Xenon lamp irradiation. nih.gov

Table 1: Comparison of Catalytic Systems for Aniline Synthesis via Nitrobenzene Hydrogenation

| Catalyst System | Reaction Phase | Temperature (°C) | Pressure | Key Findings | Reference |

|---|---|---|---|---|---|

| Copper on Pumice (Lonza) | Vapor | 250 - 300 | 400 - 1000 kPa | Established industrial process with high yield. | chemcess.com |

| Pd/C | Liquid | 90 - 200 | 100 - 600 kPa | High conversion (98-99% yield) in a continuous process. | chemcess.com |

| Pd/Al₂O₃ | Liquid | >100 | - | Suitable for high-temperature operation to enhance heat recovery. | acs.org |

| CeO₂-TiO₂ | Liquid (Photocatalytic) | 25 | Ambient | 98.0% conversion and selectivity with hydrazine (B178648) hydrate (B1144303) as a hydrogen source. | nih.gov |

| Cu@C (from Cu-MOF) | Liquid | - | Ambient | 100% conversion in 8 minutes using NaBH₄ as a reductant. | mdpi.com |

The mechanism of nitrobenzene hydrogenation can be complex. While many catalysts appear to facilitate a direct conversion to aniline, some, like Raney nickel, proceed through intermediates such as azoxybenzene (B3421426) and azobenzene. researchgate.net Density functional theory (DFT) studies on a Pt(111) model catalyst suggest a stepwise mechanism involving the sequential hydrogenation of the nitro group. lboro.ac.uk

Innovative One-Pot Cascade Reactions for Aniline Production

Modern synthetic chemistry seeks to improve efficiency and sustainability, leading to the development of one-pot cascade reactions for aniline synthesis that bypass traditional multi-step processes. acs.org A notable innovation avoids starting with aromatic compounds altogether. acs.orgunica.it This method involves the condensation of an amine with a cyclohexanone, followed by a dehydrogenation process facilitated by a synergistic photoredox and cobalt catalytic system to form the aniline product. acs.orgunica.it This approach offers high regiocontrol and has been used to synthesize over 80 different aniline compounds with yields ranging from 43% to 96%. acs.org

Another novel one-pot method involves the synthesis of anilines directly from dinitrogen (N₂) and benzene (B151609), mediated by sodium supported on magnesium oxide (MgO). chemrxiv.org This process operates under mild conditions (typically below 180 °C) and consists of N₂ fixation, C-N bond formation, and subsequent protonation to yield aniline with high selectivity (>90%). chemrxiv.org

Aniline as a Nucleophile in Complex Molecular Architectures

The lone pair of electrons on the nitrogen atom of aniline makes it an effective nucleophile, a property that is widely exploited in the synthesis of complex molecules. Aniline is a common component in various multicomponent reactions (MCRs), which allow for the construction of intricate molecular scaffolds in a single step. nih.govnih.gov

For example, aniline participates in the Povarov reaction to synthesize tetrahydroquinolines. This reaction can be performed as a three-component process involving an aniline, an aldehyde (such as butanal), and an activated alkene. nih.govresearchgate.net Similarly, aniline can be used in Mannich-type reactions. The reaction between an aldehyde, aniline, and a ketone can lead to the formation of β-amino ketones. nih.gov The reversibility of the imine bond formed between aniline and aldehydes is a valuable tool in dynamic combinatorial chemistry. acs.org

Cascade reactions involving aniline as a nucleophile have been developed to create a variety of heterocyclic structures. For instance, a one-pot strategy reacting tertiary enaminones, KSCN, and anilines can produce polysubstituted 2-aminothiazoles and 2-iminothiazolines by controlling the reaction temperature. researchgate.net Another example is the synthesis of novel andrographolide (B1667393) analogues through a cascade involving the opening of an epoxide ring by aniline derivatives. nih.gov

Alkylation Reactions of Aniline Derivatives

Alkylation of aniline can occur at the aromatic ring (C-alkylation) or at the nitrogen atom (N-alkylation), leading to a diverse range of substituted aniline products.

Introducing an alkyl group onto the benzene ring of aniline, or C-alkylation, can be challenging. The classical Friedel-Crafts alkylation often fails with aniline because the amino group (-NH2) is a Lewis base that reacts with the Lewis acid catalyst (e.g., AlCl₃). doubtnut.comstackexchange.com This interaction forms a complex that deactivates the aromatic ring towards electrophilic substitution. doubtnut.comshaalaa.com To circumvent this, the amino group can be protected by converting it into an amide, which can be hydrolyzed back to the aniline after the alkylation step. stackexchange.com

Modern methods have been developed for the selective C-alkylation of anilines. A highly selective ortho-C-alkylation of anilines with alkenes can be achieved using a Lewis acid catalyst like Ca(II) in hexafluoroisopropanol (HFIP) as a solvent. researchgate.netacs.org Another approach uses a cationic half-sandwich yttrium catalyst for the ortho-selective C-H addition of N,N-dimethyl anilines to alkenes, providing a straightforward route to tertiary aniline derivatives with branched alkyl groups. nih.govscispace.comrsc.org Furthermore, highly regio- and enantioselective para-C-H alkylation of aniline derivatives has been accomplished using a cobalt-based catalytic system in a Friedel-Crafts type reaction. acs.orgacs.org

Table 2: Modern Catalytic Methods for C-Alkylation of Anilines

| Catalyst System | Alkylating Agent | Selectivity | Key Features | Reference |

|---|---|---|---|---|

| Ca(NTf₂)₂ / HFIP | Alkenes | ortho | User-friendly protocol, tolerates deactivated styrenes and aliphatic alkenes. | researchgate.netacs.org |

| Cationic Yttrium Complex | 1-Alkenes | ortho | Atom-economical, affords branched alkyl substituents. | nih.govscispace.com |

| Co(acac)₂ / Indeno-pybox | 3-Bromooxindoles | para | Highly enantioselective, proceeds under mild conditions. | acs.org |

| Chiral Phosphoric Acid | ortho-Quinone Methides | para | Highly regio- and enantioselective synthesis of chiral triarylmethanes. | acs.org |

N-alkylation of aniline introduces an alkyl group directly onto the nitrogen atom. A primary method for achieving this is through reductive amination, which can be performed as a one-pot reaction. This process typically involves the reaction of aniline with an aldehyde, such as butanal, to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylaniline. organic-chemistry.org The reaction between aniline and butanal, for example, yields N-butylaniline.

Several catalytic systems have been developed for this transformation. One-pot reductive mono-N-alkylation of aniline with various aldehydes has been successfully demonstrated using a Pd/C catalyst with ammonium (B1175870) formate (B1220265) as a hydrogen donor in an aqueous 2-propanol solvent at room temperature. acs.org Another efficient method for the synthesis of N-butylaniline from aniline and 1-butanol utilizes a Cu/SiO₂ catalyst in the vapor phase, achieving a 99% conversion of 1-butanol and over 97% selectivity for N-butylaniline. sciengine.com Reductive amination can also be catalyzed by an iron-based Lewis acid (Aquivion-Fe) with sodium borohydride (B1222165) (NaBH₄) as the reducing agent. researchgate.net

These tandem reactions, which combine the reduction of a nitroarene to an aniline followed by reductive amination with an aldehyde, are highly efficient for producing a diverse range of N-substituted aryl amines. encyclopedia.pubnih.gov

Butanal-Derived Synthetic Pathways

Butanal, also known as butyraldehyde (B50154), is a highly reactive and versatile chemical intermediate. chemcess.com Its significance stems from the high reactivity of its carbonyl group and the presence of abstractable α-protons, which facilitate a wide array of organic transformations. chemcess.com It serves as a fundamental building block for numerous C4 products, such as n-butanol and n-butyric acid, and is a key precursor to larger molecules like the C8 plasticizer alcohol, 2-ethylhexanol. chemcess.com

The primary and sole large-scale industrial method for producing butanal is the hydroformylation of propene, a process also known as the oxo synthesis. chemcess.comwikipedia.org This reaction, discovered in 1938, involves the addition of synthesis gas (a mixture of carbon monoxide and hydrogen) to an alkene. chemcess.comunits.it When propene is used as the substrate, the reaction yields a mixture of two isomeric aldehydes: n-butanal and isobutanal. wikipedia.orgontosight.ai

H₂ + CO + CH₃CH=CH₂ ⟶ CH₃CH₂CH₂CHO (n-butanal) and (CH₃)₂CHCHO (isobutanal)

The regioselectivity of the reaction, which determines the ratio of the linear (n) to the branched (iso) product, is of paramount industrial importance, as n-butanal is often the more desired product. nih.govcapes.gov.br This n/iso ratio can be influenced by the choice of catalyst, ligands, and reaction conditions, with ratios ranging from approximately 1:1 to as high as 30:1. chemcess.com

Initially, cobalt-based catalysts like cobalt hydrocarbonyl (HCo(CO)₄) were used, requiring high pressures (250-300 bar) and temperatures (140-180 °C). units.itlookchem.com Modern processes predominantly utilize rhodium-based catalysts, which are significantly more active, allowing for milder reaction conditions (e.g., 1.8 MPa and 95-100 °C in the Union Carbide process). wikipedia.orgillinois.eduwikipedia.org These rhodium catalysts are typically complexed with phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or water-soluble variants like tris(3-sulfophenyl)phosphine (B8695854) trisodium (B8492382) salt (TPPTS), which play a crucial role in controlling the reaction's selectivity. wikipedia.orgupb.ro The steric and electronic properties of these ligands are key determinants of the n/iso ratio. acs.orgacs.org For instance, the use of bulky or electron-donating ligands can favor the formation of the linear n-butanal. upb.roacs.org

The generally accepted mechanism for rhodium-catalyzed hydroformylation involves several steps:

Formation of a 16-electron catalytically active species, such as [HRh(L)₂(CO)], from a pre-catalyst. mdpi.com

Coordination of the propene molecule. mdpi.com

Hydrometallation, or migratory insertion of the olefin into the rhodium-hydride bond. This is the regioselectivity-determining step. illinois.edumdpi.com

Coordination of a carbon monoxide molecule. illinois.edu

Migratory insertion of the CO into the rhodium-alkyl bond to form a rhodium-acyl complex. illinois.edursc.org

Oxidative addition of hydrogen followed by reductive elimination of the aldehyde product, regenerating the catalyst. illinois.edumdpi.com

Table 1: Comparison of Industrial Hydroformylation Catalyst Systems

| Catalyst System | Typical Ligand | Temperature (°C) | Pressure (MPa) | Key Features | n/iso Ratio |

|---|---|---|---|---|---|

| Cobalt Carbonyl | None | 140–180 | 20–45 | Original process; high pressure and temperature required. chemcess.comlookchem.com | ~4:1 |

| Rhodium/TPP | Triphenylphosphine (TPP) | 95–100 | ~1.8 | Low-pressure oxo process (LPO); higher activity and selectivity. wikipedia.orgupb.ro | >10:1 |

| Rhodium/Aqueous | Water-soluble phosphines (e.g., TPPTS) | 100-130 | 4-6 | Biphasic system for easy catalyst separation and recycling. upb.ro | >20:1 |

| Shell (Co-based) | Phosphine ligands | 150–190 | 4–8 | Used for higher olefins to produce fatty alcohols. wikipedia.org | High linearity |

Aldol (B89426) Condensation Reactions with Butanal as a Key Reactant

Aldol condensation is a cornerstone reaction in organic chemistry for forming carbon-carbon bonds, and butanal is a frequently used reactant. acs.orgacs.org The reaction can proceed as a self-condensation, where two molecules of butanal react, or as a crossed aldol condensation with another carbonyl compound. stackexchange.combyjus.com

In the self-condensation of butanal, a base (like sodium hydroxide) abstracts an α-hydrogen from one butanal molecule to form a reactive enolate ion. acs.orgdoubtnut.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second butanal molecule. acs.orgvaia.com The initial product is a β-hydroxy aldehyde, in this case, 3-hydroxy-2-ethylhexanal. vaia.com This aldol addition product is often unstable and readily undergoes dehydration (loss of a water molecule) upon heating or under acidic/basic conditions to yield a more stable α,β-unsaturated aldehyde, 2-ethyl-2-hexenal. acs.orgacs.orgstackexchange.com

This specific product, 2-ethyl-2-hexenal, is a crucial industrial intermediate. It is subsequently hydrogenated to produce 2-ethylhexanol, a C8 alcohol widely used in the manufacture of plasticizers like dioctyl phthalate (B1215562) (DOP). chemcess.comwikipedia.org

Butanal can also participate in crossed aldol condensations with other aldehydes or ketones. chemcess.combyjus.com For example, reaction with formaldehyde (B43269) leads to trimethylolpropane, an important polyol used in resins and lubricants. chemcess.com When butanal acts as the nucleophile (forming the enolate) and propanal acts as the electrophile, the cross-aldol product is 3-hydroxy-2-methylpentanal. doubtnut.com The outcome of crossed aldol reactions can be complex, potentially yielding a mixture of four different products if both carbonyl partners possess α-hydrogens. byjus.com

Table 2: Products of Aldol Condensations Involving Butanal

| Reactants | Catalyst/Conditions | Initial Aldol Product | Final Dehydrated Product | Industrial Significance |

|---|---|---|---|---|

| Butanal + Butanal (Self-condensation) | Base (e.g., NaOH), Heat | 3-Hydroxy-2-ethylhexanal | 2-Ethyl-2-hexenal | Precursor to 2-ethylhexanol for plasticizers. chemcess.comwikipedia.org |

| Butanal + Formaldehyde | Base | Trimethylolpropane (via intermediate steps) | (Not applicable) | Used in alkyd resins, lubricants. chemcess.com |

| Butanal (Nucleophile) + Propanal (Electrophile) | Base | 3-Hydroxy-2-methylpentanal | 2-Methyl-2-pentenal | Synthesis of fine chemicals. doubtnut.com |

| Butanal + Acetone | Base (e.g., on Cu/Ceria-Zirconia catalyst) | 4-Hydroxy-4-methyl-2-heptanone | 4-Methyl-3-hepten-2-one | Synthesis of higher ketones. mdpi.com |

Reductive Amination Strategies Utilizing Butanal

Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds. wikipedia.orgjocpr.com The process involves two main transformations in one pot: the formation of an imine intermediate from the reaction of a carbonyl compound with an amine, followed by the reduction of this imine to the final amine product. wikipedia.orgnumberanalytics.com Butanal serves as a common aldehyde component in this reaction.

The general reaction is: R-CHO (Butanal) + R'-NH₂ (Amine) → [R-CH=N-R'] (Imine intermediate) --[Reducing Agent]--> R-CH₂-NH-R' (Secondary Amine)

The first step, imine formation, is typically catalyzed by mild acid. wikipedia.orgchegg.com The reaction of butanal with a primary amine, such as aniline, forms an N-substituted imine. chegg.comchegg.com This intermediate is then reduced in situ. A key advantage of this method is that the imine is generally more reactive towards the reducing agent than the starting aldehyde, which allows for a one-pot procedure. wikipedia.orgacs.org

A variety of reducing agents can be employed, with the choice depending on the desired selectivity and reaction conditions. Common reagents include:

Sodium borohydride (NaBH₄) : A mild and selective reducing agent. numberanalytics.com

Sodium cyanoborohydride (NaBH₃CN) and Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : These are milder than NaBH₄ and are particularly effective under the weakly acidic conditions that favor imine formation, preventing the undesired reduction of the starting aldehyde. jocpr.comorganic-chemistry.org

Catalytic Hydrogenation : This "greener" approach uses hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C), platinum, or nickel. wikipedia.orgnumberanalytics.com Ammonium formate can also be used as a convenient in-situ source of hydrogen. acs.org

The strategy is broadly applicable, allowing for the synthesis of primary, secondary, and tertiary amines by reacting an aldehyde or ketone with ammonia, a primary amine, or a secondary amine, respectively. organic-chemistry.orgd-nb.info

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Typical Conditions | Key Characteristics |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol (B145695) | Common, inexpensive, but can reduce the starting aldehyde. numberanalytics.com |

| Sodium Cyanoborohydride | NaBH₃CN | Mildly acidic (pH ~6) | Selective for the imine over the carbonyl; toxic cyanide byproduct. wikipedia.orgjocpr.com |

| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Dichloromethane (DCM), Dichloroethane (DCE) | Mild, non-toxic, highly effective for a wide range of substrates. organic-chemistry.org |

| Catalytic Hydrogenation | H₂/Pd-C, H₂/PtO₂ | H₂ gas, various solvents | Clean, atom-economical; can sometimes lead to over-alkylation. numberanalytics.comacs.org |

| Ammonium Formate | HCOONH₄ | Pd/C, Methanol | Transfer hydrogenation; avoids handling H₂ gas. numberanalytics.comacs.org |

Other Commercial and Academic Synthesis Routes for Butanal and its Derivatives

While hydroformylation is the dominant industrial route to butanal, other synthetic pathways have been historically employed or are of academic interest. chemcess.com

Hydrogenation of Crotonaldehyde (B89634) : At one time, butanal was produced by the catalytic hydrogenation of crotonaldehyde (but-2-enal). wikipedia.orggoogle.com Crotonaldehyde itself is derived from the aldol condensation of acetaldehyde (B116499). chemcess.com The challenge in this route is the chemoselective hydrogenation of the carbon-carbon double bond without reducing the aldehyde group. google.com Modern catalysts, such as palladium nanoparticles immobilized in mesocellular foam, have shown high selectivity (>99%) for this transformation under mild conditions. google.com

Dehydrogenation of n-Butanol : Butanal can be produced through the catalytic dehydrogenation of n-butanol. wikipedia.orggoogle.comchemcess.com This is essentially the reverse of butanal hydrogenation and is typically performed at high temperatures over copper or nickel-based catalysts. chemcess.com

Reppe Synthesis : An alternative method for producing butanol directly from propene involves carbonylation in the presence of carbon monoxide and water. chemcess.com This process, using iron carbonyl hydrides as catalysts at lower temperatures and pressures than traditional hydroformylation, yields butanol directly, which can then be dehydrogenated to butanal. chemcess.com

The derivatives of butanal are of immense commercial importance. As mentioned, the primary application of n-butanal is its conversion to 2-ethylhexanol via aldol condensation and subsequent hydrogenation. chemcess.comwikipedia.org Other significant derivatives include n-butanol (via direct hydrogenation), which is used as a solvent and a potential biofuel, and n-butyric acid (via oxidation), used in the synthesis of esters for flavors and fragrances. chemcess.compcc.eumdpi.com

The reaction between an aromatic amine like aniline and an aliphatic aldehyde like butanal represents a classic chemical transformation that leads to the formation of an imine, a compound containing a carbon-nitrogen double bond. This reaction serves as a pivotal step in more complex synthetic sequences, most notably reductive amination.

The condensation of aniline with butanal under mildly acidic conditions yields an imine known as N-butylideneaniline. chegg.comchegg.com The reaction proceeds through a two-step mechanism:

Nucleophilic Attack : The nucleophilic nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of butanal to form a hemiaminal (or carbinolamine) intermediate. wikipedia.org

Dehydration : This hemiaminal intermediate is unstable and, under mild acid catalysis, eliminates a molecule of water to form the stable C=N double bond of the imine. wikipedia.orgchegg.com

The formation of this imine is a reversible process, and the use of mild acid is crucial to protonate the hydroxyl group in the hemiaminal, making it a better leaving group (water), thus driving the equilibrium towards the imine product. wikipedia.org

The resulting imine, N-butylideneaniline, is not merely an endpoint but a versatile intermediate that can be readily functionalized. The most common subsequent reaction is reduction to form a secondary amine, completing the reductive amination sequence.

Reduction to N-butylaniline : The imine intermediate is reduced in the same pot to yield N-butylaniline. chegg.comacs.org This one-pot approach, which combines the carbonyl, the amine, and a reducing agent, is highly efficient. acs.org Flow chemistry, using H-cube reactors with high-pressure hydrogen, has also been successfully applied to the direct amination of butanal with aniline derivatives, overcoming some of the drawbacks of traditional batch protocols. rsc.org

This strategy of imine formation and functionalization is a cornerstone of synthetic chemistry, providing a reliable route to N-alkylated anilines, which are important structural motifs in pharmaceuticals, agrochemicals, and materials science. acs.orgrsc.org

Synergistic Reactions and Condensations between Aniline and Butanal

Imine Formation and Subsequent Functionalization

Mechanistic Studies of Imine Condensation

The condensation of aniline with butanal to form an N-butylideneaniline proceeds through a well-established nucleophilic addition-elimination mechanism. masterorganicchemistry.com This reaction is typically catalyzed by acid, although it can also proceed non-catalytically, sometimes accelerated by conditions like high-temperature water. masterorganicchemistry.comtandfonline.comnih.gov

The mechanism involves two primary stages:

Formation of a Hemiaminal Intermediate: The process begins with the nucleophilic attack of the nitrogen atom of the aniline molecule on the electrophilic carbonyl carbon of butanal. nih.gov This is often preceded by the protonation of the butanal's carbonyl oxygen under acidic conditions, which enhances the carbonyl carbon's electrophilicity. tandfonline.comnih.gov This attack results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. nih.gov

A key feature of the resulting N-butylideneaniline is its capacity for tautomerization. The imine can equilibrate with its enamine tautomer, where a hydrogen atom moves from the α-carbon to the nitrogen atom. ulisboa.pt This imine-enamine equilibrium is crucial, as the enamine is a potent nucleophile and can participate in further reactions, particularly when an excess of butanal is present, leading to polycondensation products. ulisboa.pt

Interestingly, aniline itself can act as a nucleophilic catalyst for imine formation, including the synthesis of oximes and hydrazones. nih.govresearchgate.net In this catalytic cycle, aniline first adds to the carbonyl to form an imine intermediate, which is then attacked by the other amine (e.g., a hydroxylamine (B1172632) or hydrazine), regenerating the aniline catalyst upon product formation. nih.gov

Chemo- and Regioselectivity in Aniline-Butanal Imine Synthesis

Achieving high chemo- and regioselectivity is critical in the synthesis of the aniline-butanal imine (N-butylideneaniline) to prevent the formation of undesired side products. Chemoselectivity refers to the preferential reaction of one functional group over others, while regioselectivity concerns the specific site of bond formation.

The primary reaction involves the selective attack of the aniline's amino group on the butanal's carbonyl group. This is generally a highly selective process. However, challenges arise from potential side reactions. For instance, using an excess of butanal can lead to the formation of polycondensation products, initiated by the reaction of the nucleophilic enamine tautomer with additional butanal molecules. ulisboa.pt

Reductive amination is a widely used method that leverages the formation of an imine for the controlled mono-alkylation of amines. masterorganicchemistry.comrsc.org This two-step, one-pot process involves the initial formation of the imine, followed by its immediate reduction to the corresponding secondary amine (N-butylaniline). masterorganicchemistry.comrsc.org This approach offers excellent chemoselectivity, as it avoids the over-alkylation often seen with direct alkylation methods using alkyl halides. masterorganicchemistry.com The use of specific reducing agents like sodium cyanoborohydride (NaBH₃CN) is advantageous as it selectively reduces the protonated imine (iminium ion) in the presence of the unreacted aldehyde. masterorganicchemistry.com

The table below summarizes key factors influencing the selectivity of the aniline-butanal condensation.

| Factor | Influence on Selectivity | Research Findings |

| pH Control | Mildly acidic conditions (pH 4-5) are optimal for imine formation. masterorganicchemistry.com Acidity catalyzes the dehydration of the hemiaminal but excessive acidity protonates the aniline, rendering it non-nucleophilic. masterorganicchemistry.com | Aniline has been shown to be an effective catalyst for imine formation in aqueous solutions, with optimal rates observed at specific pH values. nih.govresearchgate.net |

| Stoichiometry | Using a 1:1 molar ratio of aniline to butanal favors the formation of the simple imine. An excess of butanal can lead to side reactions and polycondensation. ulisboa.pt | Studies on composite material promoters used an excess of butyraldehyde, which led to the formation of complex side products via the enamine intermediate. ulisboa.pt |

| Catalyst | Acid catalysts (e.g., HCl, H₂SO₄) accelerate the reaction but must be used judiciously to avoid side reactions. tandfonline.comiipseries.org Lewis acids and supported acid catalysts are also employed. ulisboa.pt | The condensation can proceed without any catalyst in high-temperature water, which acts in place of a conventional acid catalyst. tandfonline.com |

| Temperature | Higher temperatures can increase reaction rates but may also promote undesired side reactions or decomposition. | The synthesis of quinolines from aniline and butanal intermediates often requires elevated temperatures (e.g., 180°C). researchgate.net |

| Water Removal | As condensation is an equilibrium reaction, removing the water byproduct (e.g., via azeotropic distillation with a Dean-Stark apparatus) drives the reaction toward the imine product. ulisboa.pt | Synthetic methodologies for aniline-butyraldehyde condensation products often incorporate methods for water removal to improve yields. ulisboa.pt |

Multicomponent Reaction Systems Incorporating Aniline and Butanal Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, are highly efficient for building molecular complexity. organic-chemistry.org The aniline-butanal system provides the core amine and aldehyde components for several important MCRs.

In these reactions, aniline and butanal first react in situ to form an imine (or a protonated iminium ion), which then serves as a key electrophilic intermediate for subsequent steps. organic-chemistry.orgbyjus.com

Key MCRs involving aniline and butanal scaffolds include:

Mannich Reaction: This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. byjus.com In a typical three-component Mannich reaction, aniline, butanal, and an enolizable ketone (or other compound with an active methylene (B1212753) group) would react. organic-chemistry.orgtandfonline.com Aniline and butanal first form the N-butylideneaniline imine, which is then attacked by the enol form of the third component to yield a β-amino carbonyl compound, known as a Mannich base. byjus.com

Ugi Reaction: This versatile four-component reaction combines an amine (aniline), an aldehyde (butanal), a carboxylic acid, and an isocyanide. wikipedia.orgacs.org The reaction proceeds through the formation of an iminium ion from aniline and butanal, which is then trapped by the nucleophilic isocyanide. wikipedia.orgsciepub.com A subsequent Mumm rearrangement leads to the final product, a stable bis-amide. wikipedia.org The Ugi reaction is renowned for its ability to generate diverse peptide-like structures in a single step. acs.org

Povarov Reaction: This reaction is a formal aza-Diels-Alder reaction used to synthesize tetrahydroquinoline derivatives. nih.gov The three components are an aniline, an aldehyde (butanal), and an activated alkene (the dienophile). Aniline and butanal condense to form an iminium ion, which then acts as the azadiene component in a [4+2] cycloaddition with the alkene. nih.gov

Doebner Reaction: This reaction synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde (butanal), and pyruvic acid. wikipedia.org The mechanism can proceed via two possible pathways: one starting with an aldol condensation between butanal and pyruvic acid, followed by a Michael addition of aniline, and another starting with the formation of the aniline-butanal imine, followed by reaction with the enol of pyruvic acid. wikipedia.orgnih.gov

The table below outlines the roles of aniline and butanal in these key multicomponent reactions.

| Multicomponent Reaction | Role of Aniline | Role of Butanal | Key Intermediate | Typical Product Class |

| Mannich Reaction | Amine source | Aldehyde source | Iminium ion | β-Amino carbonyl compounds (Mannich bases) byjus.com |

| Ugi Reaction | Amine component | Aldehyde component | Iminium ion | α-Acylamino carboxamides (Bis-amides) wikipedia.orgfrontiersin.org |

| Povarov Reaction | Aromatic amine | Aldehyde | Iminium ion | Tetrahydroquinolines nih.gov |

| Doebner Reaction | Aromatic amine | Aldehyde | Iminium ion | Quinoline-4-carboxylic acids wikipedia.org |

Formation of Heterocyclic Compounds via Aniline-Butanal Intermediates

The condensation products of aniline and butanal are valuable intermediates for the synthesis of various N-heterocyclic compounds, most notably quinolines and dihydropyridines. ulisboa.ptresearchgate.net These syntheses often rely on acid catalysis and elevated temperatures to promote the necessary cyclization and aromatization steps.

A prominent example is the synthesis of quinoline (B57606) derivatives through a reaction pathway analogous to the Doebner-von Miller reaction. iipseries.org In this process, butanal can undergo an acid-catalyzed self-condensation to form an α,β-unsaturated aldehyde (2-ethyl-2-hexenal). This unsaturated aldehyde, or intermediates derived from the aniline-butanal adduct, can then react with another molecule of aniline to initiate cyclization. researchgate.net

Research has shown that the catalytic condensation of aniline with butanal can lead to the formation of 3-ethyl-2-propylquinoline . researchgate.netresearchgate.net A proposed mechanism involves the initial formation of the N-butylideneaniline imine. This imine can then dimerize and undergo a series of cyclization, deamination, and dehydrogenation steps to form the substituted quinoline ring. researchgate.net

In other studies, particularly those using an excess of butanal, the major product identified was 3,5-diethyl-1-phenyl-2-propyl-1,2-dihydropyridine . ulisboa.pt The formation of this dihydropyridine is explained by a mechanism involving the nucleophilic enamine tautomer of the initial aniline-butanal adduct. This enamine reacts with excess butanal through a nucleophilic addition, leading to a series of polycondensation and cyclization steps that ultimately form the dihydropyridine structure. ulisboa.pt

The table below lists heterocyclic compounds synthesized from aniline and butanal intermediates.

| Heterocyclic Compound | Synthetic Method | Key Mechanistic Steps | Reference |

| 3-Ethyl-2-propylquinoline | Catalytic condensation of aniline and butanal. | Dimerization of imine intermediate, heterocyclization, deamination, and dehydrogenation. | researchgate.netresearchgate.net |

| 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine | Condensation with excess butanal. | Formation of imine-enamine tautomer; nucleophilic addition of enamine to butanal; polycondensation and cyclization. | ulisboa.pt |

| Substituted Quinolines | Doebner-von Miller type reactions. | In situ formation of α,β-unsaturated aldehydes from butanal, followed by reaction with aniline and cyclization. | iipseries.orgjptcp.com |

| Tetrahydroquinolines | Povarov multicomponent reaction. | [4+2] cycloaddition between an in situ generated iminium ion and an activated alkene. | nih.gov |

These transformations highlight the versatility of the aniline-butanal system, where simple starting materials can be converted into complex and valuable heterocyclic scaffolds through carefully controlled reaction pathways.

Mechanistic Investigations of Aniline Oxidation Pathways

The oxidation of aniline is a multifaceted process that can yield a variety of products, including azoxybenzenes and nitrobenzenes, depending on the reaction conditions. windows.net The pathway generally proceeds through several key intermediates. Theoretical and experimental studies suggest that the oxidation of aniline to nitrobenzene involves the progressive oxidation of intermediates such as hydroxyanilines and nitrosobenzene (B162901). rsc.org

A plausible mechanism involves the initial rapid oxidation of aniline to form phenylhydroxylamine. windows.net This intermediate can then be further oxidized to nitrosobenzene. windows.net These two intermediates, phenylhydroxylamine and nitrosobenzene, can subsequently undergo a condensation reaction to form azoxybenzene. windows.net Alternatively, under different conditions, particularly in the presence of a strong base and an oxidant like hydrogen peroxide, the nitrosobenzene intermediate can be rapidly oxidized further to yield nitrobenzene. windows.net The strength of the base used in the reaction plays a crucial role in controlling the selectivity of the final product. windows.net For instance, a mild base like sodium fluoride (B91410) (NaF) tends to facilitate the formation of azoxybenzene, whereas a stronger base such as sodium methoxide (B1231860) (NaOMe) promotes the synthesis of nitrobenzene. windows.net

The catalytic system employed also heavily influences the reaction pathway. In organoselenium-catalyzed oxidations using hydrogen peroxide, both selenium(IV) and selenium(VI) species are capable of catalyzing the conversion. rsc.org The mechanism involves the catalyst first reacting with H2O2 to form a more reactive peroxyacid, which then carries out the stepwise oxidation of aniline. rsc.org In other systems, such as those using ferrate(VI), the oxidation can proceed through multiple pathways, including single-oxygen transfer, electron-transfer-mediated coupling, and attack by hydroxyl radicals. researchgate.net

Table 1: Selective Oxidation of Aniline under Different Base Conditions This table summarizes the outcomes of aniline oxidation using hydrogen peroxide as the oxidant with different bases, demonstrating the controllable selectivity of the reaction.

| Base | Product(s) | Yield | Selectivity |

| Sodium Acetate (NaOAc) | Azoxybenzene, Nitrobenzene | 78% (Azoxybenzene), 21% (Nitrobenzene) | - |

| Sodium Fluoride (NaF) | Azoxybenzene | High | High for Azoxybenzene |

| Sodium Methoxide (NaOMe) | Nitrobenzene | High | High for Nitrobenzene |

| Data sourced from a study on base-regulated selective oxidation of anilines. windows.net |

Detailed Kinetic Studies of Butanal Reactions

Understanding the reaction kinetics of butanal is crucial for modeling combustion processes, as it is a key intermediate in the oxidation of larger hydrocarbons and oxygenated fuels like butanol. researchgate.net Kinetic studies are often performed over wide ranges of temperatures, pressures, and equivalence ratios using experimental setups like jet-stirred reactors and counterflow flames. researchgate.net These experiments, combined with the development of detailed chemical kinetic models, provide deep insight into the mechanisms governing butanal's reactivity at low, intermediate, and high temperatures. researchgate.netacs.org

Hydrogen Abstraction Reactions from Butanal

The initiation of butanal oxidation at low to intermediate temperatures is predominantly governed by the abstraction of hydrogen atoms by radicals such as hydroxyl (OH) or hydroperoxyl (HO2). acs.org This abstraction can occur from different sites on the n-butanal molecule, leading to the formation of four distinct isomeric n-butanal radicals. acs.org The primary sites for H-atom abstraction are the aldehydic group and the α, β, and γ carbon atoms.

Oxidation Kinetics of Butanal

The oxidation kinetics of n-butanal have been investigated experimentally and through kinetic modeling. researchgate.net Studies in jet-stirred reactors have measured the evolution of stable intermediates and products at elevated pressures and low-to-intermediate temperatures (e.g., 475–1200 K). researchgate.netacs.org These experiments provide crucial data for validating and refining detailed chemical kinetic models, which can consist of thousands of reactions among hundreds of species. researchgate.net

For example, a kinetic model for n-butanal oxidation was developed and validated against experimental data from a jet-stirred reactor at pressures up to 10 atm and temperatures from 500–1200 K. acs.org Such models are essential for accurately simulating combustion phenomena. The oxidation of butanal involves a complex network of reactions, including the formation and decomposition of various intermediates. The addition of other species, like nitrogen oxides (NOx), can significantly alter the oxidation behavior, introducing a pronounced temperature dependence on reactivity. acs.org

Table 2: Product Yields from OH-Initiated Oxidation of 1-Butanol This table shows the fractional molar yields of products from the reaction of OH radicals with 1-butanol, a process initiated by hydrogen abstraction. The products give an indication of the primary sites of reaction.

| Product | Fractional Molar Yield (%) |

| Butanal | 51.8 ± 7.1 |

| Propanal | 23.4 ± 3.5 |

| Ethanal | 12.7 ± 2.2 |

| Formaldehyde | 43.4 ± 2.4 |

| Data sourced from an FTIR kinetic and product study. nih.gov |

Reaction Mechanism Analysis of Aniline-Butanal Condensation and Derivatives

The condensation reaction between an aniline and an aldehyde, such as butanal, is a fundamental process in organic synthesis, often leading to the formation of imines (Schiff bases) and, through further reactions, heterocyclic compounds like quinolines. tandfonline.comwikipedia.org

A general mechanism for the condensation of aniline with an aldehyde in high-temperature water involves two main steps. tandfonline.com The first is the formation of a carbocation on the carbonyl group of the aldehyde. tandfonline.com This carbocation then undergoes an electrophilic attack by the aniline molecule to form a carbinolamine intermediate. tandfonline.com The second step is the dehydration of this intermediate to produce the final imine product. tandfonline.com

When the reaction is designed to produce quinoline derivatives, the mechanism is often a variant of the Doebner reaction. wikipedia.org A proposed mechanism involves the initial formation of a Schiff base from aniline and butanal. This is followed by the reaction of the Schiff base with an enol or enolate (derived from a second butanal molecule in a self-condensation), leading to an intermediate that cyclizes at the benzene ring and subsequently eliminates water to form the substituted quinoline. wikipedia.orgresearchgate.net A plausible pathway for the catalytic condensation of aniline with butyraldehyde involves the formation of an imine, dimerization of the imine, and subsequent heterocyclization. researchgate.net

Conformational Analysis and its Influence on Reactivity in Butanol-Related Systems

Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that arise from rotation around single bonds, is critical for understanding chemical reactivity. numberanalytics.comslideshare.net Different conformers (or rotamers) can have varying stabilities and present different steric and stereoelectronic environments, which directly impacts reaction rates and product distributions. slideshare.net

In butanol-related systems, the molecule's conformation significantly influences reactions such as hydrogen abstraction. osti.govacs.orgosti.gov For a molecule like 2-butanol (B46777), which has a chiral carbon, multiple conformers and stereoisomers exist. acs.org The rotation around the C-C bonds changes the potential energy of the molecule, leading to more stable staggered conformations (like anti and gauche) and less stable eclipsed conformations. wolfram.com

The accessibility of specific hydrogen atoms for abstraction by radicals (e.g., OH, HO2) is conformation-dependent. osti.govosti.gov For example, the rate of hydrogen abstraction from the C-2 position in 2-butanol is the highest over a wide temperature range, not just because of the inherent bond strength, but also due to its favorable presentation in low-energy conformers. osti.govosti.gov Theoretical studies using methods like multipath variational transition state theory (MP-VTST) are essential to calculate site-specific reaction rates, as they must account for the contributions of multiple conformers and the tunneling effects for each reaction path. acs.orgnih.gov The inclusion of multistructural torsional anharmonicity is a key factor in determining accurate reaction rates and branching fractions. acs.org Therefore, a thorough conformational analysis is indispensable for building accurate kinetic models for the combustion and atmospheric degradation of butanol and related compounds. osti.govnumberanalytics.com

Catalysis in Aniline and Butanal Transformations

Heterogeneous Catalysis in Aniline (B41778) Production

Aniline is a cornerstone chemical intermediate, primarily used in the production of methylenediphenyl diisocyanate (MDI), a key component of polyurethanes. scribd.comnih.gov The industrial synthesis of aniline is dominated by the heterogeneously catalyzed hydrogenation of nitrobenzene (B124822). nih.govmdpi.com This process can be carried out in either the liquid or gas phase, utilizing various supported metal catalysts to achieve high conversion and selectivity. mdpi.comnih.govlboro.ac.uk

The general reaction involves the reduction of the nitro group in nitrobenzene to an amino group, forming aniline. mdpi.comlboro.ac.uk While several transition metals, including platinum, nickel, and copper, can catalyze this reaction, palladium-based systems are among the most effective and widely studied. nih.govlboro.ac.ukacs.org The choice of catalyst and support is crucial for maximizing yield and minimizing the formation of by-products. google.com

Palladium (Pd) catalysts are highly regarded for their exceptional activity and selectivity in the hydrogenation of nitrobenzene. nih.govacs.org They are typically dispersed on high-surface-area supports like alumina (B75360) (Al₂O₃) or carbon to maximize the availability of active sites. scribd.comnih.gov The effectiveness of these catalysts is influenced by factors such as Pd particle size, metal loading, and the nature of the support material. scribd.comnih.gov

Research has shown that small, uniformly dispersed palladium nanoparticles are highly efficient. mdpi.com For instance, a novel strategy for preparing zeolite-supported Pd catalysts resulted in small and uniform Pd nanoparticles (around 2 nm) that exhibited high catalytic performance. mdpi.com These catalysts achieved complete nitrobenzene conversion with 100% aniline selectivity at mild conditions (30 °C and 0.1 MPa H₂), with turnover frequencies (TOFs) exceeding 1000 h⁻¹. mdpi.com The apparent activation energy for this process was found to be as low as 28.88 kJ mol⁻¹, indicating high catalytic efficiency. mdpi.com

The choice of support and the palladium loading are critical for optimizing performance, especially at elevated temperatures required for enhancing heat recovery in large-scale industrial processes. nih.govacs.org Studies comparing different Pd loadings on alumina supports found that a lower loading (0.3 wt %) could maximize aniline selectivity and prevent overhydrogenation, even at temperatures up to 180 °C. nih.gov Maghemite-supported palladium catalysts have also demonstrated high efficiency, with over 99% nitrobenzene conversion and aniline selectivity above 96% at temperatures around 303 K. d-nb.info

Copper (Cu) catalysts represent another important class of materials used in aniline chemistry, including in the hydrogenation of nitrobenzene. nih.govacs.org While perhaps less common than palladium for this specific transformation, copper offers a cost-effective alternative. mdpi.com Biomass-derived heterogeneous copper catalysts have been developed for reactions like the sulfonylation of anilines, demonstrating good to moderate yields and the ability to be recycled multiple times without significant loss of efficiency. mdpi.com

The utility of copper catalysis extends beyond aniline synthesis to a variety of C-N bond-forming reactions. For example, copper-catalyzed systems enable the cross-coupling of anilines with aryl bromides at room temperature, a significant advancement for industrial processes. chemrxiv.org Photoinduced, copper-catalyzed enantioconvergent coupling reactions have been developed to synthesize higher-order amines by reacting anilines with racemic tertiary alkyl electrophiles. nih.gov This method allows for the creation of a new C-N bond with excellent control over the stereochemistry at the product's fully substituted stereocenter. nih.gov Furthermore, copper catalysts facilitate the N-H bond chalcogenation of anilines and domino cyclization reactions to produce structurally complex and bioactive molecules like spirotetrahydroquinoline derivatives. rsc.orgbeilstein-journals.org

Homogeneous Catalysis for Butanal Conversions

Homogeneous catalysis is pivotal in the conversion of alcohols, particularly in the upgrading of bio-ethanol to n-butanol, a process where butanal is a key intermediate. rsc.orgrsc.org This transformation often proceeds via the Guerbet reaction, a tandem process involving dehydrogenation, aldol (B89426) condensation, and subsequent hydrogenation steps. cardiff.ac.ukresearchgate.net

The process begins with the catalytic dehydrogenation of ethanol (B145695) to acetaldehyde (B116499). Two molecules of acetaldehyde then undergo an aldol condensation to form 3-hydroxybutyraldehyde, which subsequently dehydrates to crotonaldehyde (B89634). The final step is the hydrogenation of crotonaldehyde to yield n-butanol. researchgate.net An alternative industrial route is the oxo-synthesis (hydroformylation) of propylene (B89431), which directly produces a mixture of isobutyraldehyde (B47883) and butyraldehyde (B50154); the butyraldehyde is then hydrogenated to n-butanol. rsc.org

Molecular catalysts, particularly those based on iridium and ruthenium, have shown significant promise in homogeneously catalyzed ethanol-to-butanol conversions. rsc.orgrsc.org

Iridium-based catalysts : Pioneering work demonstrated that an iridium complex with a bidentate phosphine (B1218219) ligand could selectively convert ethanol to n-butanol with a high turnover number (TON) of 98. rsc.org

Ruthenium-based catalysts : Ruthenium complexes are also recognized as excellent catalysts for the hydrogen-borrowing chemistry inherent in the Guerbet reaction. rsc.org For example, a [RuCl₂(η⁶-p-cymene)]₂ catalyst was shown to convert ethanol with 86% selectivity to n-butanol. rsc.org

These homogeneous systems offer high selectivity due to their well-defined molecular nature, allowing for precise tuning of the catalyst's electronic and steric properties. rsc.org

Organocatalysis in Aniline-Mediated Reactions

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful third pillar of catalysis alongside metal and enzyme catalysis. mdpi.com Aniline and its derivatives have been identified as highly effective nucleophilic organocatalysts for a variety of chemical transformations, most notably in accelerating imine-forming reactions like oxime and hydrazone ligations. sioc-journal.cnnih.gov

The catalytic power of aniline stems from its ability to form a reactive Schiff base intermediate with aldehydes or ketones. wikipedia.org This process significantly enhances the rate of condensation reactions under mild, biocompatible conditions, which are often sluggish without a catalyst. sioc-journal.cnresearchgate.net

The formation of oxime and hydrazone bonds is a cornerstone of bioconjugation chemistry, used to link molecules for applications in medicine, diagnostics, and materials science. sioc-journal.cnwikipedia.org However, these reactions are often slow, particularly at neutral pH. Aniline acts as a potent nucleophilic catalyst that dramatically accelerates these ligations. sioc-journal.cnnih.gov

The mechanism involves the rapid, reversible formation of a protonated Schiff base between aniline and a carbonyl compound (an aldehyde or ketone). wikipedia.orgrsc.org This intermediate is more electrophilic and thus more susceptible to attack by the nucleophilic partner (a hydroxylamine (B1172632) or hydrazine) than the original carbonyl. wikipedia.org This catalytic pathway circumvents the slow dehydration step that is rate-limiting in the uncatalyzed reaction. wikipedia.org The use of aniline and its derivatives as catalysts has become a common method for the modification of proteins, the labeling of biomolecules, and the synthesis of functional materials like hydrogels. sioc-journal.cnnih.govrsc.org

Advancing the field of organocatalysis, researchers have designed "smart" catalytic systems that can be activated by specific chemical signals. nih.gov This approach allows for temporal control over chemical reactions, mimicking the responsive nature of enzymes in biological systems. nih.govresearchgate.net

A notable example is the development of a deactivated aniline "pro-catalyst." nih.govresearchgate.net This molecule is designed using self-immolative chemistry, where the catalytically active aniline is masked by a protective group. nih.gov The pro-catalyst remains inert until it encounters a specific chemical signal, such as hydrogen peroxide (H₂O₂). nih.govresearchgate.net The signal triggers a reaction that cleaves the protective group, releasing the active aniline catalyst. researchgate.net Upon activation, the liberated aniline can catalyze reactions such as hydrazone formation, leading to an almost instantaneous 10-fold increase in the reaction rate. nih.gov This innovative design enables precise control over the timing of catalytic processes and the formation of materials like gels. nih.govresearchgate.net

Biocatalytic Approaches in the Synthesis of Aniline and Butanal Derivatives

Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods for the synthesis of a wide array of chemical compounds. The use of enzymes offers high selectivity, mild reaction conditions, and reduced waste generation. researchgate.netdiva-portal.org This section explores the biocatalytic strategies employed for the transformation of aniline and butanal into valuable derivatives.

Enzymatic Transformations of Aniline

Aniline and its derivatives are fundamental building blocks in the manufacturing of dyes, polymers, pharmaceuticals, and agrochemicals. researchgate.netchemrxiv.org Biocatalytic methods, particularly those employing oxidoreductases like laccases and peroxidases, have shown significant promise in the synthesis of novel aniline derivatives. researchgate.netrsc.org

Laccases, a class of multi-copper containing enzymes, catalyze the oxidation of a broad range of phenolic and anilino compounds, using molecular oxygen as the oxidant and producing water as the only byproduct. mdpi.comfrontiersin.org This makes them particularly attractive for green chemistry applications. researchgate.net Research has demonstrated the use of laccases in the polymerization of aniline to produce polyaniline (PANI), a conductive polymer with numerous applications. frontiersin.orgnih.gov The enzymatic polymerization can be performed in aqueous media, often at a pH of 4-5, and can be guided by templates like polyelectrolytes or micelles to control the structure and properties of the resulting polymer. researchgate.netfrontiersin.org For instance, laccase from Trametes versicolor has been successfully used to polymerize aniline in the presence of sodium dodecylbenzenesulfonate (DBSNa) micelles, leading to the formation of the conductive emeraldine (B8112657) salt form of polyaniline. nih.gov

Horseradish peroxidase (HRP) is another key enzyme utilized in aniline transformations. researchgate.netrsc.org HRP-catalyzed oxidative polymerization of aniline derivatives, such as 2-hydroxy 5-chloro aniline, has been shown to produce novel polyaniline derivatives with interesting properties, including antioxidant and metal-chelating abilities. researchgate.net

Furthermore, engineered enzymes are expanding the toolbox for aniline derivative synthesis. Directed evolution of a flavin-dependent enzyme, PtOYE, has led to the development of protein catalysts capable of synthesizing a wide range of secondary and tertiary anilines through the oxidative amination of cyclohexanones with high conversion rates. researchgate.netnih.gov Additionally, engineered myoglobin (B1173299) variants have been shown to catalyze the N-H insertion of carbenoids into aniline, providing a route to chiral α-aryl amines. rochester.edu Transaminases are also being explored for the synthesis of chiral amines from prochiral ketones, which can then be coupled with aniline derivatives in chemo-enzymatic, one-pot reactions to produce complex chiral N-arylamines. diva-portal.orgnih.gov

Table 1: Biocatalytic Synthesis of Aniline Derivatives

| Enzyme | Substrate(s) | Product | Key Findings | Reference(s) |

|---|---|---|---|---|

| Laccase (Trametes versicolor) | Aniline | Polyaniline (emeraldine salt form) | Polymerization in a micellar buffer solution using air as the oxidant. The use of a redox mediator increased the reaction rate and product yield. | nih.gov |

| Horseradish Peroxidase (HRP) | 2-hydroxy 5-chloro aniline | Poly(2-hydroxy 5-chloro aniline) | Produced a novel polyaniline derivative with moderate radical scavenging activity and excellent metal ion chelating ability. | researchgate.net |

| Engineered PtOYE (OYE_G3, OYE_M3) | Cyclohexanones, various amines | Secondary and tertiary anilines | Directed evolution yielded catalysts for the synthesis of 40 different anilines with up to 91% GC conversion. | researchgate.netnih.gov |

| Engineered Myoglobin | Aniline, 2-diazopropanoate esters | Chiral N-aryl amines | N-H insertion reaction catalyzed by engineered myoglobin variants yielded products with up to 82% enantiomeric excess (ee). | rochester.edu |

| Transaminase / Palladium Catalyst | Prochiral ketones, ammonia, aryl halides | Chiral α-chiral aniline derivatives | A one-pot, two-step chemo-enzymatic cascade combining biocatalytic amination and Buchwald-Hartwig N-arylation. | nih.gov |

| NiFe Hydrogenase (Hyd-1) on Carbon Black | Nitrobenzene derivatives | Aniline derivatives | Cofactor-free hydrogenation of various nitroaromatics to the corresponding anilines with isolated yields from 78% to 96%. | chemrxiv.org |

Enzymatic Transformations of Butanal

Butanal, an important aldehyde, serves as a precursor in the production of various chemicals, including plasticizers, solvents, and synthetic rubbers. Biocatalysis offers stereoselective routes to butanal derivatives that are challenging to achieve through conventional chemistry. Aldolases are a key class of enzymes in this context, as they catalyze the formation of carbon-carbon bonds. acs.orgfrontiersin.org

Class I and Class II aldolases are utilized in stereoselective aldol additions where butanal can act as an acceptor molecule. mdpi.comnih.gov For example, fructose-6-phosphate (B1210287) aldolase (B8822740) (FSA) from Escherichia coli, a Class I aldolase, has been engineered to catalyze aldol reactions between various aldehydes and ketones. rsc.org While FSA has high specificity for its donor substrate, it can accept a range of acceptor aldehydes, including butanal. rsc.org Thiamine diphosphate (B83284) (ThDP)-dependent enzymes, such as benzaldehyde (B42025) lyase, can also catalyze the carboligation of aldehydes, including butanal, to form α-hydroxy ketones. acs.org

The enzymatic synthesis of esters from butanol (the alcohol corresponding to butanal) is another well-explored area. Lipases are widely used for the esterification and transesterification of alcohols. researchgate.netmdpi.com For instance, Rhizomucor miehei lipase (B570770) has been used for the synthesis of butyl oleate, a biodiesel component, from oleic acid and 1-butanol (B46404). acs.org Similarly, Novozym 435®, an immobilized form of Candida antarctica lipase B, is effective in the kinetic resolution of racemic alcohols through esterification, a principle that can be applied to butanol derivatives. researchgate.net Furthermore, β-galactosidases have been employed for the synthesis of butyl-β-galactoside from lactose (B1674315) and 1-butanol, demonstrating the versatility of enzymes in creating glycosidic linkages with butanol. frontiersin.org

Table 2: Biocatalytic Synthesis of Butanal and Butanol Derivatives

| Enzyme | Substrate(s) | Product | Key Findings | Reference(s) |

|---|---|---|---|---|

| Rhizomucor miehei Lipase | Oleic acid, 1-Butanol | Butyl oleate | Achieved nearly 100% yield in a microreactor within 30 minutes. The reaction kinetics were well-described by a Ping Pong Bi Bi mechanism with competitive inhibition by 1-butanol. | acs.org |

| β-Galactosidase (Aspergillus oryzae) | Lactose, 1-Butanol | Butyl-β-galactoside | Synthesis was performed in a ternary system of acetone/1-butanol/aqueous solution, with the highest yields obtained at 30°C. | frontiersin.org |

| Novozym 435® (Candida antarctica lipase B) | (R,S)-2-Butanol, Acyl donors (acids/esters) | Enantiomerically enriched 2-butanol (B46777) and corresponding esters | Kinetic resolution of racemic 2-butanol was achieved. Using an ester as the acyl donor (vinyl acetate) gave better results than a carboxylic acid. | researchgate.net |

| 4-Hydroxy-2-keto-pentanoic acid aldolase (E. coli) | Pyruvic acid, Acetaldehyde | 4-Hydroxy-2-keto-pentanoic acid | The enzyme catalyzes the reverse aldol reaction. It is highly selective for the acetaldehyde acceptor but does not accept propionaldehyde. | nih.gov |

Computational Chemistry and Theoretical Modeling of Aniline and Butanal Reactivity

Density Functional Theory (DFT) Studies of Aniline (B41778) and Butanal Reaction Pathways

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. It is widely used to explore reaction mechanisms, including those involving nucleophilic additions and condensations, which are characteristic of the aniline-butanal system.

DFT studies on the reactions of primary amines with aldehydes reveal that the initial step is a nucleophilic attack of the amine on the carbonyl carbon. researchgate.netnih.gov This leads to the formation of a carbinolamine intermediate. Subsequent steps, such as dehydration to form an imine (Schiff base), can also be modeled. researchgate.net While direct DFT studies on the aniline-butanal system are not extensively documented in the reviewed literature, research on analogous systems provides a clear framework for how such a reaction would be investigated. For instance, a DFT study on the reaction of various primary amines (including aniline) with different aldehydes showed that under neutral conditions, the reaction leads to stable carbinolamines. nih.gov The formation of the final imine product often requires protonation and has a significant energy barrier for the dehydration step. researchgate.netnih.gov

A critical aspect of DFT studies is the identification of transition states (TS) and the calculation of their corresponding energy barriers (activation energies). These barriers determine the kinetics of a reaction. For the reaction between an amine and an aldehyde, the key steps involve the initial nucleophilic attack and the subsequent dehydration of the carbinolamine intermediate. researchgate.net

Computational studies on related reactions provide insight into the expected energy barriers. For example, in the reaction of benzaldehyde (B42025) with aniline derivatives, the initial nucleophilic attack has been found to have an activation energy barrier of approximately 6.3 kcal/mol when catalyzed by an ionic liquid. scispace.com In another study involving the condensation of a benzodiazepine (B76468) with various aldehydes, the activation barrier for the nucleophilic attack was calculated to be between 8.7 and 13.4 kcal/mol. mdpi.com The dehydration step to form the imine is often the rate-limiting step, with calculated activation energies reported to be over 40 kcal/mol in some systems. researchgate.net However, catalysis, such as by acid or other species, can significantly lower these barriers. For instance, a DFT study on the chlorination of aniline found activation barriers for the electrophilic attack at different positions of the ring to range from 0.9 to 16.2 kcal/mol. tsijournals.com

| Reaction / Step | System | Calculated Activation Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Nucleophilic Attack | Benzaldehyde + Aniline (catalyzed) | 6.3 | scispace.com |

| Nucleophilic Attack | Benzodiazepine + Substituted Aldehydes | 8.7 - 13.4 | mdpi.com |

| N-tert-butyloxycarbonylation | Aniline + (Boc)2O | 20.4 | mdpi.com |

| Electrophilic Attack (Chlorination) | Aniline + Cl2/AlCl3 | 0.9 - 16.2 | tsijournals.com |

Molecular Orbital (MO) theory, particularly Frontier Molecular Orbital (FMO) theory, provides a qualitative and quantitative framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

In the context of aniline, MO theory is invaluable for explaining its behavior as a nucleophile. The lone pair of electrons on the nitrogen atom and the π-system of the benzene (B151609) ring are delocalized, creating a high-energy HOMO. This makes aniline an effective electron donor. FMO theory predicts that the sites of highest electron density in the HOMO are the most nucleophilic. For aniline, calculations show that the HOMO has significant contributions from the p-orbitals of the ortho and para carbon atoms, as well as the nitrogen atom. This explains why aniline readily undergoes electrophilic aromatic substitution at these positions.

Quantum chemical investigations using Kohn-Sham molecular orbital theory have confirmed that the directionality of electrophilic substitution in aniline can be accurately predicted by the contribution of the 2pz orbitals on the carbon atoms to the HOMO. The amino group activates the phenyl ring towards electrophilic attack by raising the energy of the π-HOMO.

Molecular Dynamics Simulations of Aniline-Butanal Systems

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of chemical systems, including solvent effects and conformational changes. While specific MD simulations focusing on the reactive system of aniline and butanal are not prominent in the literature, the methodology is well-suited for such investigations.

MD simulations can be used to study the bulk properties of the individual components, such as density and heat of vaporization, which have been performed for both aniline and butanol. ulisboa.pt More advanced applications include QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, where the reactive core (e.g., aniline and butanal) is treated with high-level quantum mechanics, while the surrounding solvent is modeled using classical mechanics. This approach has been used to study the reaction of aniline in ionic liquids and water, providing detailed information on solvent-solute interactions and their influence on the reaction mechanism. mdpi.comresearchgate.net Such simulations could elucidate the role of the solvent in the aniline-butanal condensation, map out the free energy surface of the reaction, and identify the most favorable reaction pathways in a condensed-phase environment. nih.gov

Quantitative Structure-Activity Relationships (QSAR) in Aniline Chemistry (Focused on reactivity prediction)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its activity, which can include chemical reactivity. For anilines, QSAR models have been developed to predict various properties, from toxicity to antioxidant capacity, which are intrinsically linked to their reactivity.

The development of a QSAR model involves calculating a set of molecular descriptors that quantify various aspects of a molecule's structure and electronic properties. These descriptors are then used in regression analysis to build a predictive model. For predicting the reactivity of anilines, relevant descriptors often include:

Electronic Descriptors: Such as the energy of the LUMO (ELUMO), which relates to a molecule's ability to accept electrons.

Hydrophobicity Descriptors: Like the logarithm of the octanol-water partition coefficient (logP), which describes how a molecule distributes between polar and non-polar environments.

Quantum Chemical Descriptors: Including partial charges on atoms and parameters derived from the molecular electrostatic potential (ESP). rsc.org